molecular formula C10H15N3OS B2544058 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide CAS No. 1706271-86-4

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Cat. No.: B2544058
CAS No.: 1706271-86-4
M. Wt: 225.31
InChI Key: RGYFAWKMJMNOGQ-UHFFFAOYSA-N
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Description

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a compound that features a thiazole ring and a pyrrolidine ring connected via a methylene bridge to an acetamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole or through the cyclization of γ-aminobutyric acid derivatives.

    Coupling of Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled using a suitable linker, such as a methylene bridge, through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various N-substituted acetamide derivatives.

Scientific Research Applications

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide: Unique due to its specific combination of thiazole and pyrrolidine rings.

    Thiazole-based Compounds: Often exhibit antimicrobial and anticancer activities.

    Pyrrolidine-based Compounds: Known for their use in the synthesis of pharmaceuticals and as intermediates in organic synthesis.

Uniqueness

This compound is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-8(14)12-7-9-3-2-5-13(9)10-11-4-6-15-10/h4,6,9H,2-3,5,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYFAWKMJMNOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN1C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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